Dihydrochelerythrine

Descripción general

Descripción

Dihydrochelerythrine is a natural compound isolated from Corydalis yanhusuo . It has been found in the stem bark of Garcinia and exhibits a wide variety of antimicrobial activities (anti-parasitic, antifungal, and antibacterial) as well as anticancer, analgesic, and anti-inflammatory properties .

Synthesis Analysis

The key enzyme in the synthesis pathway of Dihydrochelerythrine is protopine-6-hydroxylase (P6H). Overexpression of the P6H gene has been shown to increase the production of Dihydrochelerythrine .Molecular Structure Analysis

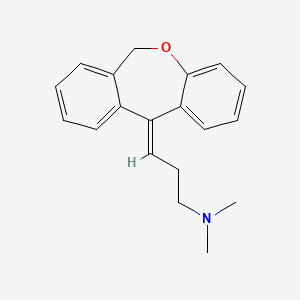

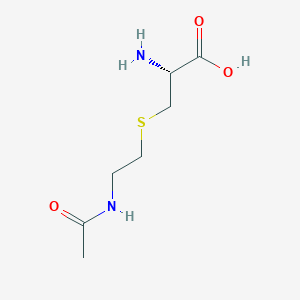

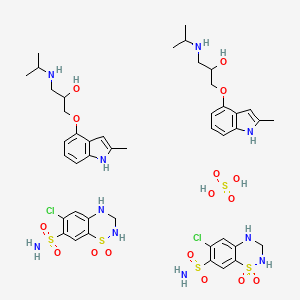

The molecular structure of Dihydrochelerythrine is 1,2-dimethoxy-12-methyl-12,13-dihydro [1,3]benzodioxolo [5,6-c]phenanthridine .Chemical Reactions Analysis

Dihydrochelerythrine has shown significant antifungal activity against various fungi. It inhibits spore germination in a concentration-dependent manner . It also is less cytotoxic .Physical And Chemical Properties Analysis

Dihydrochelerythrine is a solid substance with a molecular weight of 349.39 .Aplicaciones Científicas De Investigación

Fluorescence and Absorption Spectra Analysis

Dihydrochelerythrine and its derivatives have been studied for their fluorescence and absorption spectra in different protic solvents . The emission fluorescence spectra of Dihydrochelerythrine and its derivatives in methanol were found to be almost the same (both emitted at 400 nm), which may be attributed to the nucleophilic and exchange reactions of these compounds with methanol molecules .

Structural Transformation Studies

The structural changes of Dihydrochelerythrine and its derivatives in different protic solvents have been compared . It was observed that when diluted with water, Dihydrochelerythrine was converted into other forms, which mainly existed in the form of positively charged ions under acidic and near-neutral conditions .

Antifungal Activity

Dihydrochelerythrine and its derivatives have shown significant antifungal activity against various phytopathogenic fungi . The median effective concentrations of Dihydrochelerythrine and its derivatives were found to be in the range of 14–50 µg/mL for most tested fungi .

Potential G-quadruplex DNA Stabilizing Agents

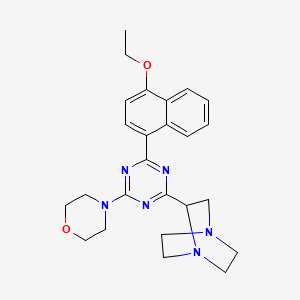

Dihydrochelerythrine and its derivatives have been synthesized and studied for their potential as G-quadruplex DNA stabilizing agents . This application could have significant implications in the field of medicinal chemistry and drug design .

Mecanismo De Acción

Target of Action

Dihydrochelerythrine is a natural compound isolated from Corydalis yanhusuo and has been found to exhibit significant antifungal activity . The primary targets of Dihydrochelerythrine are fungal pathogens, particularly Botrytis cinerea Pers .

Mode of Action

Dihydrochelerythrine interacts with its targets by inhibiting their growth. It has been shown to exhibit the highest antifungal activity against B. cinerea Pers, with 98.32% mycelial growth inhibition at 50 µg/mL .

Biochemical Pathways

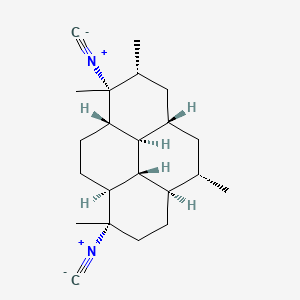

The biosynthesis of Dihydrochelerythrine involves several biochemical pathways. It is spontaneously transformed from 6-hydroxyallocryptopine, which is formed from the oxidation of allocryptopine by P450 enzymes . This process involves several plant-derived enzymes, including (S)-canadine synthase (TDC), MSH, and P6H .

Pharmacokinetics

The pharmacokinetics of Dihydrochelerythrine, a metabolite of Chelerythrine, has been studied in pigs. After oral and intramuscular administrations, Dihydrochelerythrine rapidly reached peak concentrations. The half-life was found to be 2.03 ± 0.26 hours for Chelerythrine and 2.56 ± 1.00 hours for Dihydrochelerythrine .

Result of Action

The result of Dihydrochelerythrine’s action is the inhibition of fungal growth. Specifically, it has been shown to inhibit the mycelial growth of B. cinerea Pers by 98.32% at a concentration of 50 µg/mL .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22/h4-9H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZAZMCIBRHMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=CC(=C2OC)OC)C3=C1C4=CC5=C(C=C4C=C3)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70218913 | |

| Record name | 12,13-Dihydrochelerythrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydrochelerythrine | |

CAS RN |

6880-91-7 | |

| Record name | Dihydrochelerythrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6880-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12,13-Dihydrochelerythrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006880917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12,13-Dihydrochelerythrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrochelerythrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Dihydrochelerythrine has a molecular formula of C21H19NO4 and a molecular weight of 349.38 g/mol. []

A: Researchers commonly employ a variety of spectroscopic techniques, including UV, IR, 1H-NMR, 13C-NMR, and mass spectrometry, to characterize Dihydrochelerythrine. [, , , ]

A: The iminium group of Dihydrochelerythrine plays a crucial role in its interaction with biological targets. Replacing the methylenedioxy group in Chelerythrine with two methoxy groups, as seen in Dihydrochelerythrine, leads to a decrease in antimicrobial activity. [] Conversion of the 6-acetonyl group in 6-acetonyldihydrochelerythrine to a 6-(2-hydoxypropyl) group also results in reduced anticancer activity. []

A: Yes, the oxidation state significantly affects the biological activity. Dihydrochelerythrine demonstrates considerably weaker inhibition of CYP3A4 compared to its oxidized counterpart, Chelerythrine, indicating the importance of the iminium group for this activity. []

A: Encapsulating Dihydrochelerythrine in liposomes using the emulsion/solvent evaporation method significantly enhances its bioavailability compared to chelerythrine solution. []

A: Dihydrochelerythrine demonstrates promising anticancer activity against various human cancer cell lines, including liver (HCC), breast (BT549), and glioblastoma (U251 and C6) cells. [, ]

A: Yes, Dihydrochelerythrine exhibits antifungal activity against phytopathogenic fungi, particularly against Botrytis cinerea, with significant inhibition of mycelial growth and spore germination. [] It also demonstrates protective and curative effects against Erysiphe graminis and B. cinerea in vivo. []

A: Researchers utilize various analytical techniques for the identification and quantification of Dihydrochelerythrine, including high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) and mass spectrometry (MS). [, ] Gas chromatography-mass spectrometry (GC-MS) has also been employed for the identification of Dihydrochelerythrine in plant extracts. []

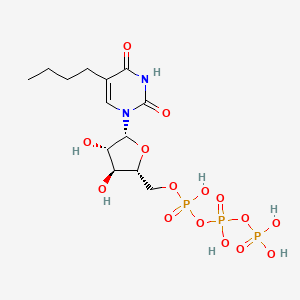

A: Recent studies have highlighted the instability of Dihydrochelerythrine and its solvent-dependent conversion to various derivatives, including Chelerythrine and Oxychelerythrine. [] The identification of Dihydrochelerythrine as a metabolite of Chelerythrine in rats has also been a significant finding. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B1200142.png)

![Ethanesulfonic acid,3,2-oxaphosphorin-4-yl]thio]-, P-oxide, compd. with cyclohexamine (1:1)](/img/structure/B1200153.png)

![2-[5-[(4-Bromophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B1200155.png)